Bodipy Isothiocyanate

Description

BenchChem offers high-quality Bodipy Isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bodipy Isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAJJOOBZTXQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BF2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661823 |

Source

|

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349031-04-4 |

Source

|

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BODIPY Isothiocyanate: A Comprehensive Technical Guide for Advanced Cellular Imaging and Bioconjugation

Introduction: The Rise of BODIPY Dyes in Modern Life Sciences

In the dynamic landscape of fluorescence microscopy and cellular analysis, the demand for photostable, bright, and environmentally insensitive fluorophores is perpetual. Among the elite class of fluorescent probes, the boron-dipyrromethene (BODIPY) family of dyes has carved a significant niche.[1][2][] Renowned for their exceptional photophysical properties, including high molar extinction coefficients, sharp emission peaks, and high fluorescence quantum yields that are often resistant to solvent polarity and pH changes, BODIPY dyes offer a versatile platform for a myriad of applications in life sciences.[1][][4][5] This guide focuses on a particularly reactive and versatile member of this family: BODIPY isothiocyanate. The introduction of the isothiocyanate (-N=C=S) functional group transforms the stable BODIPY core into a powerful tool for covalently labeling biomolecules, particularly at primary amine sites.[6][7][8] This technical guide provides an in-depth exploration of the chemical structure, key properties, and practical applications of BODIPY isothiocyanate, tailored for researchers, scientists, and drug development professionals.

I. The Core Architecture: Understanding the BODIPY Isothiocyanate Structure

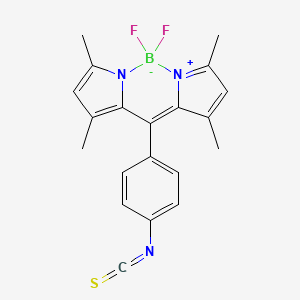

The foundational structure of BODIPY is a dipyrromethene ligand complexed with a boron difluoride unit (BF₂).[][9] This core, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, is a highly conjugated system responsible for the dye's characteristic spectroscopic properties.[9] The IUPAC name for a representative BODIPY isothiocyanate is 2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene.[10]

The key to its utility in bioconjugation lies in the isothiocyanate group, which is typically attached to the BODIPY core via a phenyl linker. This reactive moiety readily forms a stable thiourea bond with primary amines, such as the ε-amino group of lysine residues in proteins and the N-terminus of peptides.[8][11]

Caption: General structure of BODIPY Isothiocyanate.

II. Key Physicochemical and Spectroscopic Properties

The allure of BODIPY isothiocyanate for researchers stems from its exceptional and tunable properties. The specific absorption and emission wavelengths can be modulated by chemical modifications to the BODIPY core.[1][12]

| Property | Typical Value/Characteristic | Significance in Application |

| Molecular Formula | C₂₀H₁₈BF₂N₃S[10][13] | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~381.25 g/mol [13] | Important for calculating molar concentrations and labeling ratios. |

| Absorption Max (λ_abs) | ~494-512 nm[12] | Dictates the optimal excitation wavelength for fluorescence imaging. |

| Emission Max (λ_em) | ~512-514 nm[12] | Determines the detection channel and filter sets for microscopy. |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹[4] | High values indicate efficient light absorption, leading to brighter signals. |

| Fluorescence Quantum Yield (Φ_F) | Often approaching 1.0[4] | A high quantum yield translates to a high number of emitted photons per absorbed photon, resulting in intense fluorescence. |

| Fluorescence Lifetime (τ) | Typically >5 nanoseconds[4] | Relatively long lifetimes are advantageous for fluorescence polarization assays. |

| Reactivity | Highly reactive towards primary amines[6][8] | Enables covalent and stable labeling of proteins, peptides, and other biomolecules. |

| Solvent Sensitivity | Spectra are relatively insensitive to solvent polarity and pH.[4] | Provides consistent and reliable fluorescence signals in diverse biological environments. |

III. The Mechanism of Bioconjugation: A Step-by-Step Rationale

The primary application of BODIPY isothiocyanate is the covalent labeling of biomolecules. The isothiocyanate group is an electrophilic moiety that reacts with nucleophilic primary amines found on proteins and peptides.

The Chemistry of Thiourea Bond Formation:

The reaction proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group. This forms an unstable intermediate that rapidly rearranges to a stable thiourea linkage. This reaction is highly efficient under slightly alkaline conditions (pH 8.5-9.5), which ensures that the primary amine is in its deprotonated, more nucleophilic state.[8][11]

Caption: Covalent labeling of a protein with BODIPY isothiocyanate.

IV. Experimental Protocol: Labeling of Proteins with BODIPY Isothiocyanate

This protocol provides a generalized framework for the fluorescent labeling of proteins. Optimization of the dye-to-protein ratio is crucial to achieve the desired degree of labeling without compromising protein function.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

BODIPY isothiocyanate, dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) that would compete for the dye.

-

Dye Preparation: Prepare a stock solution of BODIPY isothiocyanate in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL immediately before use.

-

Reaction Incubation: While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorption maximum of the BODIPY dye.

Causality Behind Experimental Choices:

-

Anhydrous Solvent for Dye: The isothiocyanate group is susceptible to hydrolysis. Using anhydrous solvents prevents premature inactivation of the dye.

-

Alkaline pH: A pH of 8.5-9.5 deprotonates the ε-amino groups of lysine residues, making them more nucleophilic and reactive towards the isothiocyanate.[8]

-

Protection from Light: BODIPY dyes are susceptible to photobleaching. Protecting the reaction from light ensures the maximum fluorescence capacity of the final conjugate.

V. Applications in Research and Drug Development

The unique properties of BODIPY isothiocyanate have led to its widespread adoption in various scientific disciplines.

-

Fluorescence Microscopy and Cellular Imaging: Labeled antibodies and other proteins are used to visualize specific cellular targets with high signal-to-noise ratios.[14][]

-

Flow Cytometry: The bright fluorescence of BODIPY conjugates allows for the sensitive detection and quantification of cell populations.

-

High-Throughput Screening (HTS): The stability and brightness of the dye are advantageous for developing robust fluorescence-based assays for drug discovery.

-

Fluorescence Polarization Assays: The relatively long fluorescence lifetime of BODIPY dyes makes them suitable for studying molecular interactions and enzyme kinetics.[4]

VI. Conclusion and Future Perspectives

BODIPY isothiocyanate stands as a powerful and versatile tool in the arsenal of life science researchers. Its exceptional photophysical properties, coupled with its efficient reactivity towards primary amines, enable the stable and bright fluorescent labeling of a wide range of biomolecules. As imaging technologies continue to advance, the demand for high-performance fluorophores like BODIPY isothiocyanate will undoubtedly grow, paving the way for new discoveries in cellular biology and therapeutic development.

References

-

BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. (2018). MDPI. [Link]

-

Bodipy Isothiocyanate | C20H18BF2N3S. PubChem. [Link]

-

Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate. PubMed. [Link]

-

Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. (2021). MDPI. [Link]

-

Thiocyanation of BODIPY Dyes and Their Conversion to Thioalkylated Derivatives. PubMed. [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2022). ACS Omega. [Link]

-

Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. PMC. [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). MDPI. [Link]

-

Synthesis and characterization of two novel red-shifted isothiocyanate BODIPYs and their application in protein conjugation. ResearchGate. [Link]

-

Synthesis and application of reactive BODIPY dyes. ResearchGate. [Link]

-

Synthesis, structure and spectroscopic properties of BODIPY dyes incorporating the pentafluorosulfanylphenyl group. (2023). New Journal of Chemistry. [Link]

-

BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. (2022). MDPI. [Link]

-

Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. Newcastle University Theses. [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]

-

BODIPY. Wikipedia. [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. [Link]

-

Microwave-assisted direct synthesis of BODIPY dyes and derivatives. RSC Publishing. [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]

Sources

- 1. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. BODIPY - Wikipedia [en.wikipedia.org]

- 10. Bodipy Isothiocyanate | C20H18BF2N3S | CID 45038425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scbt.com [scbt.com]

- 14. Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to BODIPY® Isothiocyanate: Properties and Conjugation Strategies

Introduction: The BODIPY® Core and the Isothiocyanate Handle

The Boron-Dipyrromethene (BODIPY) fluorophore has established itself as a cornerstone in fluorescence applications, prized for a unique combination of photophysical characteristics that often surpass traditional dyes like fluorescein.[][2][3][4] At its heart is a dipyrromethene ligand complexed with a boron trifluoride (BF₂) moiety.[] This structure imparts a rigid, planar scaffold that is electrically neutral, minimizing non-radiative energy loss and leading to exceptionally high fluorescence quantum yields and sharp, well-defined emission peaks.[][2] Key advantages that drive its adoption include:

-

High Photostability: BODIPY dyes exhibit robust resistance to photobleaching, enabling long-term imaging and real-time tracking experiments.[][3]

-

High Molar Extinction Coefficients: With extinction coefficients often exceeding 80,000 cm⁻¹M⁻¹, they are efficient light absorbers.[2]

-

Environmental Insensitivity: Their fluorescence spectra are notably less sensitive to changes in solvent polarity and pH compared to dyes like fluorescein.[2][4]

-

Spectral Tunability: Chemical modification of the core BODIPY structure allows for the creation of derivatives that span the visible and near-infrared spectrum.[][2]

This guide focuses specifically on BODIPY Isothiocyanate (BODIPY-NCS), a derivative designed for covalent labeling of biomolecules. The isothiocyanate (–N=C=S) group is a highly efficient amine-reactive moiety, making it an excellent tool for conjugating the superior photophysics of the BODIPY core to proteins, peptides, and other primary amine-containing molecules.[5][6]

Core Photophysical Properties: A Quantitative Overview

The performance of a fluorophore is dictated by its intrinsic photophysical parameters. While the BODIPY core is relatively insensitive to its environment, subtle shifts can be observed, particularly in response to solvent polarity.[7][8] Dimeric BODIPY structures, for instance, show dramatic fluorescence quenching in polar media, a phenomenon attributed to specific solvation effects.[7] However, for the monomeric dyes typically used in labeling, the changes are less pronounced but still noteworthy.

A hallmark of the standard green-emitting BODIPY FL core is its narrow emission bandwidth and a small Stokes shift (the separation between the excitation and emission maxima).[][2][9] This results in a high peak intensity but requires well-matched filter sets to minimize bleed-through.[10]

Table 1: Representative Photophysical Properties of BODIPY FL

| Property | Value / Range | Solvent/Conditions | Key Insight |

|---|---|---|---|

| Excitation Max (λex) | ~500-505 nm | Methanol, Ethanol | Optimized for standard 488 nm laser lines. |

| Emission Max (λem) | ~510-525 nm | Methanol, Ethanol | Bright, green fluorescence with a narrow peak.[] |

| Quantum Yield (Φf) | Approaching 1.0 | Apolar Solvents (e.g., Toluene) | Exceptionally high brightness, minimal non-radiative decay.[][2][7] |

| Quantum Yield (Φf) | 0.32 - 0.73 | Various Organic Solvents | Remains high in most common lab solvents.[11] |

| Fluorescence Lifetime (τ) | ~5.7 - 7.2 ns | Methanol / Unspecified | Relatively long lifetime, suitable for fluorescence lifetime imaging (FLIM).[2][12] |

| Molar Extinction (ε) | >80,000 M⁻¹cm⁻¹ | Methanol | Strong absorption translates to efficient excitation.[2] |

The Chemistry of Amine-Reactive Labeling

The utility of BODIPY isothiocyanate as a labeling reagent hinges on the chemoselective reaction between the electrophilic isothiocyanate group and nucleophilic primary amines, such as the ε-amino group of lysine residues on a protein's surface.[13] This reaction forms a highly stable thiourea linkage, covalently tethering the fluorophore to the target biomolecule.

The efficiency of this conjugation is highly pH-dependent. The reaction requires the amine to be in its unprotonated, nucleophilic state. Therefore, maintaining a slightly alkaline pH is critical for successful labeling.

-

Causality of pH: Aliphatic amines, like that on lysine, typically have a pKa around 10.5. At neutral pH, they are predominantly in their protonated, non-reactive ammonium form (-NH₃⁺). Increasing the pH to a range of 8.5 to 9.5 deprotonates a sufficient fraction of these amines to their reactive state (-NH₂), driving the conjugation reaction forward efficiently.[13] Below pH 8, the reaction kinetics slow considerably.

Below is a diagram illustrating the fundamental conjugation reaction.

Caption: Covalent reaction of BODIPY Isothiocyanate with a primary amine.

Experimental Protocol: Labeling Antibodies with BODIPY-NCS

This protocol provides a self-validating workflow for labeling an antibody. The key is careful control over stoichiometry and reaction conditions to achieve a desired degree of labeling (DOL) without causing protein precipitation or loss of function.

1. Reagent Preparation (The Foundation)

-

Protein Solution:

-

Dissolve the antibody (e.g., IgG) in a suitable buffer. Crucially, this buffer must be amine-free. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is common for storage, but for the reaction, a carbonate-bicarbonate buffer (100 mM, pH 9.0) is ideal.

-

Adjust the protein concentration to 2-5 mg/mL. Higher concentrations can lead to aggregation during labeling.

-

Self-Validation: Confirm protein concentration using A₂₈₀ measurement before proceeding.

-

-

Dye Stock Solution:

-

BODIPY-NCS is hydrophobic. Dissolve it in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[5]

-

Prepare this solution immediately before use. The isothiocyanate group can hydrolyze in the presence of water, rendering it non-reactive.

-

Self-Validation: The solution should be clear and free of precipitates. Centrifuge briefly to pellet any undissolved dye if necessary.

-

2. The Labeling Reaction (Controlled Conjugation)

-

Stoichiometry Calculation: Determine the molar excess of dye needed. A 10- to 20-fold molar excess of dye to protein is a common starting point for antibodies.

-

Reaction Initiation: While gently stirring the protein solution, add the calculated volume of the BODIPY-NCS stock solution dropwise. Adding the dye too quickly can cause localized high concentrations, leading to protein precipitation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5] Gentle stirring or rocking is recommended to ensure homogeneity.

-

Self-Validation: The reaction should remain clear. Any significant turbidity or precipitation indicates a problem, likely due to excessive dye concentration or solvent shock.

3. Purification (Isolating the Product)

The goal is to separate the labeled protein from unreacted, free dye.

-

Method Selection: For proteins like antibodies (>150 kDa), dialysis or centrifugal dialysis against an amine-free buffer (e.g., PBS, pH 7.4) is effective.[6][14] Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a faster alternative.

-

Execution:

-

Dialysis: Dialyze against PBS overnight at 4°C with at least two buffer changes.

-

Chromatography: Pass the reaction mixture through a pre-equilibrated column. The labeled protein will elute in the void volume, while the smaller free dye is retained and elutes later.

-

-

Self-Validation: The purified protein solution should have the characteristic green color of the BODIPY dye, and the final dialysis buffer or later column fractions should be colorless, indicating successful removal of free dye.

Caption: Standard workflow for protein labeling with BODIPY Isothiocyanate.

Characterization and Key Applications

After purification, the Degree of Labeling (DOL) —the average number of dye molecules per protein—can be calculated using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the λ_max_ of the BODIPY dye (~505 nm).

BODIPY isothiocyanate-labeled biomolecules are workhorses in various fluorescence-based applications:

-

Fluorescence Microscopy: The high brightness and photostability of BODIPY conjugates make them ideal for imaging cellular structures and localizing specific proteins in fixed or living cells.[3][15][16] Their application is crucial in confocal and two-photon microscopy.[3]

-

Flow Cytometry: Labeled antibodies are extensively used for identifying and sorting cell populations based on surface marker expression. The narrow emission spectrum of BODIPY FL reduces spectral overlap into adjacent channels compared to FITC.[10]

-

Immunoassays: The bright signal enables highly sensitive detection in formats like fluorescent Western blotting and enzyme-linked immunosorbent assays (ELISAs).

A critical consideration is that conjugation to proteins can sometimes lead to fluorescence quenching.[2] This may occur if the dye molecules are conjugated in close proximity to each other or to certain amino acid residues (e.g., tryptophan). Therefore, it is often best to aim for a moderate DOL (e.g., 3-7 for an IgG) to balance signal intensity with maintaining protein function and avoiding self-quenching effects.[15]

Conclusion

BODIPY isothiocyanate provides a powerful and reliable tool for fluorescently labeling biomolecules. Its superior photophysical properties—high quantum yield, sharp emission, and excellent stability—translate directly to high-quality data in a range of applications. By understanding the principles of amine-reactive chemistry and following a robust, self-validating protocol, researchers can successfully generate high-performance fluorescent conjugates for advanced cellular imaging and analysis.

References

-

Kuznetsova, R. T., Shtykov, S. N., Goryacheva, I. Y., & Fedin, V. P. (2021). Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. Molecules, 26(11), 3324. [Link]

-

Kamel, B., Al-Watban, F. A., Al-Arifi, S. N., & Filarowski, A. (2022). Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. Journal of Spectroscopy, 2022, 1-8. [Link]

-

Killoran, J., O'Shea, D. F., & Gallagher, W. M. (2002). Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate. Chemical Communications, (16), 1742-1743. [Link]

-

Klymchenko, A. S., & Mely, Y. (2015). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Journal of Fluorescence, 25(5), 1517-1526. [Link]

-

Kamel, B., Al-Watban, F. A., & Al-Arifi, S. N. (2022). Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. International Journal of Optics. [Link]

-

Shtykov, S. N., Goryacheva, I. Y., & Smirnova, T. D. (2020). Effect of polar protic solvents on the photophysical properties of bis(BODIPY) dyes. Journal of Photochemistry and Photobiology A: Chemistry, 398, 112599. [Link]

-

Jimenez-Vazquez, R. J., et al. (2019). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. ACS Omega, 4(7), 11847-11857. [Link]

-

Grudzinski, W., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14227. [Link]

-

Shchekotikhin, A. E., et al. (2021). Human Serum Albumin Labelling with a New BODIPY Dye Having a Large Stokes Shift. Molecules, 26(23), 7178. [Link]

-

Pereira, A. M. V. M., et al. (2020). Synthesis and characterization of two novel red-shifted isothiocyanate BODIPYs and their application in protein conjugation. Dyes and Pigments, 182, 108646. [Link]

-

National Center for Biotechnology Information. (n.d.). Bodipy Isothiocyanate. PubChem Compound Database. [Link]

-

Rogers, J. C., et al. (2021). Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling. Journal of the American Society for Mass Spectrometry, 32(10), 2736-2744. [Link]

-

Emery, F. S., et al. (2015). Thiocyanation of BODIPY Dyes and Their Conversion to Thioalkylated Derivatives. The Journal of Organic Chemistry, 80(13), 6642-6649. [Link]

-

Wang, D., et al. (2018). Functionalization of BODIPY with enamines and amines through one-step reactions with ethylamines. Dyes and Pigments, 159, 396-403. [Link]

-

Singh, S., & Kim, H. J. (2024). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Dyes and Pigments, 221, 111794. [Link]

-

Filatov, M. A., et al. (2021). Insight into the drastically different triplet lifetimes of BODIPY obtained by optical/magnetic spectroscopy and theoretical calculations. Physical Chemistry Chemical Physics, 23(2), 1045-1052. [Link]

-

Awuah, S. G., et al. (2014). The application of water soluble, mega-Stokes-shifted BODIPY fluorophores to cell and tissue imaging. Journal of Microscopy, 256(2), 136-145. [Link]

-

Al-Shammari, M. B., & Al-Shawi, A. A. (2023). BODIPY-Based Molecules for Biomedical Applications. Molecules, 28(23), 7857. [Link]

-

Filarowski, A., et al. (2015). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Journal of Fluorescence, 25, 1517-1526. [Link]

-

Lou, Z., et al. (2017). BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells. Chemical Communications, 53(56), 7947-7950. [Link]

-

White, N. S., et al. (1995). The use of lucifer yellow, BODIPY, FITC, TRITC, RITC and Texas Red for dual immunofluorescence visualized with a confocal scanning laser microscope. Journal of Microscopy, 179(Pt 1), 1-14. [Link]

-

Feofanov, A. V., et al. (2019). Octa-BODIPY dye for monitoring live cell parameters using fluorescence lifetime imaging microscopy. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 13(4), 366-372. [Link]

-

Sharma, R., & Kumar, A. (2021). BODIPY-Based Fluorescent Probes and their Applications. In Small Organic Molecules Analysis. IntechOpen. [Link]

-

Antina, E., et al. (2022). BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. International Journal of Molecular Sciences, 23(19), 11116. [Link]

-

Burns, K., et al. (2021). Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides. Molecules, 26(3), 548. [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Image]. ResearchGate. [Link]

Sources

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BODIPY™ | AAT Bioquest [aatbio.com]

- 13. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Human Serum Albumin Labelling with a New BODIPY Dye Having a Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The application of water soluble, mega-Stokes-shifted BODIPY fluorophores to cell and tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of BODIPY Isothiocyanates for Bioconjugation

Introduction

In the landscape of fluorescent probes, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold has established itself as a cornerstone for innovation.[1] Renowned for their exceptional photophysical properties—including high molar extinction coefficients, sharp and intense fluorescence emission, high quantum yields, and remarkable photostability—BODIPY dyes are invaluable tools in biological imaging and sensing.[][3][4] Their relative insensitivity to environmental polarity and pH further enhances their utility in complex biological milieu.[4]

However, the true power of a fluorophore in life sciences research is unlocked by its ability to be selectively attached to a biomolecule of interest. This is achieved by functionalizing the dye with a reactive group. The isothiocyanate (-N=C=S) moiety is a premier amine-reactive group, prized for its ability to efficiently and specifically react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a highly stable thiourea linkage.[5][6] This reaction provides a robust and covalent tether, making BODIPY isothiocyanates elite reagents for fluorescently labeling proteins, peptides, and amine-modified nucleic acids.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of BODIPY isothiocyanates. We will explore the fundamental chemistry of the BODIPY core, detail validated protocols for synthesizing key precursors, and describe the critical step of introducing the isothiocyanate functionality. Finally, we will cover the application of these powerful probes in bioconjugation, offering a complete workflow from synthesis to final labeled biomolecule.

Chapter 1: The BODIPY Core - Synthetic Fundamentals

The synthesis of the BODIPY core is a well-established process that is both versatile and high-yielding. The most common and direct approach is a one-pot, two-step reaction sequence that begins with readily available pyrroles and aldehydes (or their equivalents).[4][8]

The General Synthetic Pathway

-

Condensation: The synthesis commences with the acid-catalyzed condensation of two equivalents of a pyrrole derivative with one equivalent of an aldehyde. This reaction, typically catalyzed by a strong acid like trifluoroacetic acid (TFA), forms a dipyrromethane intermediate. The choice of aldehyde is of paramount importance as it dictates the substituent at the meso-position (C8) of the BODIPY core, which is the most common site for introducing the isothiocyanate precursor.[8][9][10]

-

Oxidation and Boron Complexation: The dipyrromethane intermediate is highly susceptible to oxidation and is therefore not typically isolated. An oxidizing agent, most commonly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added directly to the reaction mixture.[][8] This converts the dipyrromethane to the corresponding dipyrromethene. The final step is the chelation of this ligand with a boron source, almost universally boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the resulting hydrofluoric acid.[][12]

Causality Behind Experimental Choices

-

Pyrrole Selection: The use of α-unsubstituted (C2, C5) pyrroles is essential for the condensation to proceed. Substituents at the β-positions (C3, C4), such as methyl or ethyl groups, are often included to enhance the fluorescence quantum yield and photostability of the final dye.[13]

-

Anhydrous Conditions: The reaction, particularly the boron complexation step, is sensitive to water. BF₃·OEt₂ readily hydrolyzes, which would prevent the formation of the stable difluoroboron bridge. Therefore, the use of dry solvents (like dichloromethane) and an inert atmosphere (N₂ or Ar) is critical for achieving high yields.[]

-

Oxidant Choice: DDQ is a powerful oxidant with a high reduction potential, making it ideal for the rapid and clean conversion of the dipyrromethane to the dipyrromethene without over-oxidation or side reactions.[8]

Chapter 2: Synthesis of an Amine-Functionalized BODIPY Precursor

To create a BODIPY isothiocyanate, one must first synthesize a BODIPY bearing a primary aromatic amine. The most reliable strategy involves a two-step sequence: first, the synthesis of a meso-nitrophenyl substituted BODIPY, followed by the chemical reduction of the nitro group to the desired amine.

Detailed Protocol 1: Synthesis of meso-(4-Nitrophenyl)-BODIPY

This protocol describes the synthesis of 1,3,5,7-tetramethyl-8-(4-nitrophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.

Materials:

-

2,4-Dimethylpyrrole

-

4-Nitrobenzaldehyde

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitrobenzaldehyde (1.0 mmol) in 100 mL of anhydrous DCM under a nitrogen atmosphere, add 2,4-dimethylpyrrole (2.0 mmol).

-

Add a catalytic amount of TFA (2-3 drops) to the solution. The reaction mixture will typically darken. Stir at room temperature for 45-60 minutes, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Once the aldehyde is consumed, add a solution of DDQ (1.5 mmol) in 50 mL of anhydrous DCM. The solution should turn a deep color (often green or dark red). Continue stirring for another 45-60 minutes.

-

Cool the reaction mixture in an ice bath and slowly add TEA (12 mmol). Stir for 15 minutes.

-

While still in the ice bath, slowly add BF₃·OEt₂ (12 mmol). The solution will likely change color again, often to a bright fluorescent red or orange.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the formation of the product is complete.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the title compound as a brightly colored solid.

Detailed Protocol 2: Reduction to meso-(4-Aminophenyl)-BODIPY

Materials:

-

meso-(4-Nitrophenyl)-BODIPY (from Protocol 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Dissolve the meso-(4-nitrophenyl)-BODIPY (1.0 mmol) in a mixture of EtOH and EtOAc.

-

Add SnCl₂·2H₂O (5.0 mmol, a 5-fold excess) to the solution.

-

Heat the mixture to reflux (approximately 70-80 °C) and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction to room temperature and carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the product with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary, but is often clean enough to be used directly in the next step. The conversion is confirmed by the disappearance of the nitro group signal in the mass spectrum and the appearance of amine protons in the ¹H NMR spectrum.

Chapter 3: The Key Step - Introducing the Isothiocyanate Functionality

The conversion of the primary aromatic amine to the isothiocyanate is the final and most crucial step. This transformation is most effectively achieved using thiophosgene (CSCl₂).

The Reagent: Thiophosgene (CSCl₂)

Thiophosgene is a red, volatile liquid and the sulfur analog of phosgene.[14] It is a highly reactive electrophile, making it an excellent reagent for converting primary amines to isothiocyanates.

SAFETY WARNING: Thiophosgene is highly toxic, corrosive, and a lachrymator. It should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware should be quenched with a bleach solution after use.Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of HCl, typically facilitated by a mild base, to yield the final isothiocyanate product.

Detailed Protocol 3: Synthesis of meso-(4-Isothiocyanatophenyl)-BODIPY

Materials:

-

meso-(4-Aminophenyl)-BODIPY (from Protocol 2)

-

Thiophosgene (CSCl₂)

-

Calcium carbonate (CaCO₃) or triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

-

Dissolve the meso-(4-aminophenyl)-BODIPY (1.0 mmol) in anhydrous DCM (50 mL) in a flask equipped with a stir bar.

-

Add a mild base to act as an acid scavenger. Finely powdered CaCO₃ (3.0 mmol) is often preferred as it is easily filtered off. Alternatively, TEA (2.2 mmol) can be used.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.2 mmol) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. The product is typically less polar than the starting amine.

-

Once the reaction is complete, filter the mixture to remove CaCO₃ (if used). If TEA was used, wash the solution with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain the pure BODIPY isothiocyanate.

Product Characterization:

-

FT-IR: The most definitive evidence of successful synthesis is the appearance of a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹.

-

Mass Spectrometry: Confirms the correct molecular weight of the final product.

-

¹H NMR: Shows the disappearance of the -NH₂ protons and the expected shifts in the aromatic protons of the meso-phenyl ring.

Chapter 4: Properties and Derivatives

BODIPY isothiocyanates retain the excellent photophysical properties of the parent core.[6] The exact properties can be finely tuned by modifying the core structure.

Table 1: Representative Photophysical Properties

| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent |

| meso-(Ph-NCS) BODIPY | ~503 | ~512 | ~80,000 | > 0.90 | CH₂Cl₂ |

| 2,6-Diiodo-meso-(Ph-NCS) BODIPY | ~525 | ~545 | ~90,000 | ~0.60 | CH₂Cl₂ |

Data are representative and can vary based on the specific substitution pattern and solvent.

Tuning Properties through Derivatization:

-

Red-Shifting: Introducing halogens (iodine, bromine) at the 2 and 6 positions or extending the π-conjugation through styryl or other aromatic groups can systematically shift the absorption and emission maxima to longer wavelengths (red-shift), which is often desirable for biological imaging to minimize autofluorescence.[6][15]

-

Solubility: The native BODIPY core is hydrophobic. For biological applications requiring aqueous solubility, derivatives can be synthesized using starting materials bearing charged groups like sulfonates, or by incorporating polyethylene glycol (PEG) chains.[][7][16]

Chapter 5: Application in Bioconjugation

The primary application of BODIPY isothiocyanates is the covalent labeling of biomolecules. The electrophilic carbon of the isothiocyanate group reacts readily with nucleophilic primary amines on proteins and peptides.[6][17]

Sources

- 1. mdpi.com [mdpi.com]

- 3. lifetein.com [lifetein.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties | MDPI [mdpi.com]

- 9. worldscientific.com [worldscientific.com]

- 10. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Thiophosgene - Wikipedia [en.wikipedia.org]

- 15. iris.unito.it [iris.unito.it]

- 16. BODIPY Fluorophores for Membrane Potential Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to BODIPY Isothiocyanate: Mechanism and Application

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the BODIPY (boron-dipyrromethene) dye family stands out for its exceptional photophysical properties. These dyes are characterized by high fluorescence quantum yields that are often insensitive to the solvent environment, sharp absorption and emission peaks, and high molar extinction coefficients.[][2] When coupled with the isothiocyanate (−N=C=S) functional group, BODIPY becomes a powerful tool for covalently labeling biomolecules, enabling a wide array of applications in cellular imaging, flow cytometry, and diagnostics.

This guide provides an in-depth exploration of the core mechanism of BODIPY isothiocyanate, the critical factors governing its reactivity, and a practical, field-proven protocol for its use in protein conjugation.

The Core Mechanism: Covalent Labeling of Primary Amines

The utility of BODIPY isothiocyanate as a labeling reagent is centered on the specific and efficient reaction between the isothiocyanate group and primary amines.[3] This reaction forms the basis for labeling proteins, antibodies, and other amine-containing biomolecules.

The Chemistry of Conjugation

The isothiocyanate group features a central carbon atom that is double-bonded to both nitrogen and sulfur. This arrangement makes the carbon atom highly electrophilic and thus susceptible to nucleophilic attack. Primary amines (R-NH₂), such as the ε-amine of lysine residues or the N-terminal α-amine of proteins, serve as the primary nucleophiles for this reaction.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate.

-

Intermediate Formation: This attack forms a transient, unstable intermediate.

-

Proton Transfer & Stabilization: The intermediate rapidly rearranges through proton transfer to form a stable thiourea bond (−NH−C(=S)−NH−). This covalent linkage is exceptionally stable, ensuring the permanent attachment of the BODIPY fluorophore to the target molecule.[4]

Caption: Reaction of BODIPY isothiocyanate with a primary amine to form a stable thiourea conjugate.

Key Parameters Governing the Labeling Reaction

The success and efficiency of the conjugation reaction are not merely happenstance; they are dictated by a set of critical experimental parameters. Understanding and controlling these factors is paramount to achieving reproducible and optimal labeling.

The Decisive Role of pH

The pH of the reaction buffer is arguably the most critical factor. The nucleophilicity of a primary amine is dependent on it being in its unprotonated state (R-NH₂). In acidic or neutral conditions, primary amines exist predominantly in their protonated, non-nucleophilic ammonium form (R-NH₃⁺).

To facilitate the reaction, an alkaline environment is required to deprotonate the amine. A pH range of 9.0 to 9.5 is generally optimal for isothiocyanate chemistry. [5] This ensures a sufficient concentration of reactive, unprotonated primary amines to drive the reaction forward efficiently.[6] While a higher pH increases the concentration of reactive amines, pH values above 10.0 should be avoided as they can lead to competing hydrolysis of the isothiocyanate group and potentially denature the protein.

Solvent Selection: Anhydrous and Amine-Free

BODIPY isothiocyanates are typically supplied as a lyophilized powder and should be dissolved in an appropriate organic solvent before being added to the aqueous protein solution. The choice of solvent is critical:

-

Anhydrous: The solvent must be free of water to prevent hydrolysis of the highly reactive isothiocyanate group before it has a chance to react with the target amine.

-

Amine-Free: The solvent must not contain any primary or secondary amines (e.g., Tris buffer), which would compete with the target molecule for reaction with the dye.

High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for reconstituting BODIPY isothiocyanate.

Stoichiometry: Molar Ratio of Dye to Protein

The molar ratio of BODIPY isothiocyanate to the protein will determine the final degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

-

Low DOL (1-3): Often desired for applications like FRET or when preserving the protein's native function is critical. A lower molar excess of dye (e.g., 5- to 10-fold) is used.

-

High DOL (>3): Can be useful for signal amplification in applications like immunofluorescence. A higher molar excess (e.g., 15- to 20-fold or more) is required.

It is important to note that excessive labeling can lead to fluorescence quenching (due to self-interaction of dye molecules) and protein precipitation. The optimal DOL should be determined empirically for each specific application.

Field-Proven Protocol: Labeling an Antibody with BODIPY Isothiocyanate

This protocol provides a robust, self-validating workflow for conjugating BODIPY isothiocyanate to a model protein, such as an IgG antibody.

Materials

-

IgG antibody (or other protein) at 2-5 mg/mL

-

BODIPY Isothiocyanate

-

Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0[3]

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or 1 M Tris, pH 8.0)

-

Purification: Sephadex G-25 column or dialysis cassette (10 kDa MWCO)

-

Solvent: Anhydrous DMSO

Experimental Workflow

Caption: Step-by-step workflow for the conjugation of BODIPY isothiocyanate to a protein.

Step-by-Step Methodology

-

Protein Preparation: Dialyze the antibody solution against 200 volumes of Reaction Buffer at 4°C overnight. This removes any interfering amine-containing substances (like Tris or glycine) and ensures the optimal pH for labeling. After dialysis, adjust the protein concentration to 2-5 mg/mL.

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BODIPY isothiocyanate in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

-

Initiating the Reaction: While gently stirring the protein solution, slowly add the calculated volume of the BODIPY-ITC stock solution. The volume should correspond to a 10- to 15-fold molar excess of dye to protein. Causality: Adding the dye slowly while stirring prevents localized high concentrations of the organic solvent, which could cause protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Terminating the Reaction (Optional but Recommended): To stop the reaction and remove any non-specifically bound dye, add the Quenching Buffer to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: The most critical step for obtaining a clean, functional conjugate is the removal of all unconjugated, free dye.

-

Size-Exclusion Chromatography: Load the reaction mixture onto a Sephadex G-25 column pre-equilibrated with PBS. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained and elute later.

-

Dialysis: Alternatively, dialyze the sample against PBS at 4°C with multiple buffer changes over 24-48 hours.

-

-

Characterization and Calculation of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum (λmax) of the specific BODIPY dye (e.g., ~505 nm for BODIPY FL).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

Protein Conc. (M) = [A₂₈₀ - (Amax × CF)] / εprotein Where: CF is the correction factor (A₂₈₀/Amax of the free dye) and εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

Calculate the DOL:

DOL = Amax / (εdye × Protein Conc. (M)) Where: εdye is the molar extinction coefficient of the BODIPY dye at its λmax.

-

Data Presentation: Properties of Common BODIPY Isothiocyanates

The selection of a BODIPY-ITC derivative depends on the available excitation sources and desired emission wavelengths. The core BODIPY structure can be chemically modified to tune its spectral properties.

| BODIPY Derivative | Approx. Ex/Em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| BODIPY FL-ITC | 505 / 513 | ~80,000 | > 0.9 |

| BODIPY TMR-ITC | 544 / 570 | ~60,000 | ~0.4 |

| BODIPY TR-ITC | 588 / 616 | ~100,000 | ~0.6 |

| BODIPY 630/650-ITC | 630 / 650 | ~100,000 | ~0.7 |

Note: Values are approximate and can vary slightly depending on the solvent and conjugation state.

Conclusion

BODIPY isothiocyanate is a premier reagent for fluorescently labeling biomolecules. Its mechanism of action is a robust and specific reaction with primary amines to form a stable thiourea bond. By carefully controlling key parameters—most notably pH, solvent choice, and stoichiometry—researchers can achieve efficient, reproducible, and predictable labeling. The provided protocol, which incorporates essential purification and characterization steps, offers a validated framework for producing high-quality fluorescent conjugates, empowering advanced applications in biological research and drug development.

References

-

Isothiocyanate Chemistry. ResearchGate. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. Available at: [Link]

-

Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate. PubMed. Available at: [Link]

-

Conjugation of fluorescein isothiocyanate to antibodies. National Institutes of Health (NIH). Available at: [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. Available at: [Link]

-

Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. ACS Publications. Available at: [Link]

-

The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Antibody-FITC Conjugation Protocol. Creative Biolabs. Available at: [Link]

-

Synthesis and characterization of two novel red-shifted isothiocyanate BODIPYs and their application in protein conjugation. ResearchGate. Available at: [Link]

-

Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. National Institutes of Health (NIH). Available at: [Link]

Sources

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BODIPY Isothiocyanate: Absorption, Emission, and Application

Introduction

Boron-dipyrromethene (BODIPY) dyes represent a versatile class of fluorescent probes that have garnered significant attention across various scientific disciplines, including biomedical imaging, materials science, and diagnostics.[1][2][3] Their robust chemical and photophysical properties, such as high molar extinction coefficients, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, make them superior alternatives to traditional fluorophores like fluorescein.[4][5][6] The isothiocyanate functional group (-N=C=S) transforms the BODIPY core into a reactive labeling reagent, primarily for targeting primary amines on biomolecules such as proteins and peptides.[7] This guide provides a comprehensive technical overview of BODIPY isothiocyanate, focusing on its absorption and emission spectral properties, the factors influencing them, and detailed protocols for its application.

The BODIPY Core: Structure and Intrinsic Properties

The fundamental structure of a BODIPY dye is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.[4][8] This rigid, planar structure is responsible for many of the dye's exceptional photophysical characteristics.

Key Features of the BODIPY Fluorophore:

-

High Molar Extinction Coefficients: BODIPY dyes exhibit strong absorption of light, often with extinction coefficients exceeding 80,000 cm⁻¹M⁻¹.[4]

-

High Fluorescence Quantum Yields: They are highly efficient at converting absorbed light into emitted fluorescence, with quantum yields often approaching 1.0, even in aqueous environments.[4]

-

Narrow and Sharp Spectra: Both the absorption and emission bands are typically narrow, which is advantageous for multiplexing applications where spectral overlap needs to be minimized.[2][4]

-

Environmental Insensitivity: The spectral properties of many BODIPY dyes are relatively insensitive to solvent polarity and pH, providing consistent performance across a range of experimental conditions.[4][5][]

-

Photostability: BODIPY dyes are generally more photostable than many other common fluorophores, allowing for longer or more intense imaging experiments.[2][3]

-

Tunability: The absorption and emission wavelengths can be tuned across the visible and near-infrared spectrum by modifying the substituents on the BODIPY core.[4][8][]

The isothiocyanate group is typically attached to the BODIPY core via a phenyl linker at the meso-position (carbon 8).[7][10] This reactive moiety allows for the covalent conjugation of the dye to primary amine groups on target molecules.

Caption: Generalized structure of a BODIPY isothiocyanate dye.

Absorption and Emission Spectra: A Detailed Analysis

The photophysical properties of BODIPY isothiocyanate are central to its utility. These properties are primarily defined by the absorption (or excitation) and emission spectra.

General Spectral Characteristics

Most standard BODIPY isothiocyanate derivatives exhibit absorption and emission maxima in the green region of the spectrum. For instance, BODIPY FL isothiocyanate, a widely used variant, has an absorption maximum around 505 nm and an emission maximum around 513 nm.[11] This makes it spectrally similar to fluorescein isothiocyanate (FITC) and suitable for use with standard FITC filter sets.[4]

Factors Influencing Spectral Properties

While generally insensitive to the environment, several factors can influence the absorption and emission spectra of BODIPY isothiocyanate:

-

Solvent Polarity: In contrast to many other dyes, the absorption and emission maxima of BODIPY dyes are not significantly affected by solvent polarity.[1] However, the fluorescence quantum yield can be sensitive to the solvent environment.[1] For some derivatives, increasing solvent polarity can lead to a decrease in fluorescence quantum yield and a red shift in the emission maximum.[12]

-

Molecular Structure: The substitution pattern on the BODIPY core has a profound effect on the spectral properties. Adding electron-donating or electron-withdrawing groups, or extending the π-conjugation of the system, can shift the absorption and emission wavelengths.[8][][13] This principle is used to create a palette of BODIPY dyes that span the visible and near-infrared spectrum.[4]

-

Concentration: At high concentrations, some BODIPY dyes can exhibit a red shift in their fluorescence emission due to the formation of aggregates or excimers.[4][14] This property can be exploited in certain sensing applications.

Quantitative Spectral Data

The following table summarizes the key photophysical properties of a common BODIPY isothiocyanate derivative, BODIPY FL, in methanol.

| Property | Value | Reference |

| Maximum Absorption (λabs) | ~505 nm | [11] |

| Maximum Emission (λem) | ~513 nm | [11] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [4][11] |

| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | [4] |

| Fluorescence Lifetime (τ) | ~5.7 nanoseconds | [4] |

Experimental Protocols and Applications

The primary application of BODIPY isothiocyanate is the fluorescent labeling of primary amines in biomolecules.

Protein Labeling Protocol

This protocol provides a general guideline for labeling proteins with BODIPY isothiocyanate. Optimization may be required for specific proteins and applications.

Materials:

-

BODIPY isothiocyanate

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Protein solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).

-

Prepare Dye Stock Solution: Immediately before use, dissolve the BODIPY isothiocyanate in DMF or DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the BODIPY-labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the BODIPY dye (~505 nm).

Caption: Workflow for labeling proteins with BODIPY isothiocyanate.

Applications in Cellular Imaging and Analysis

BODIPY isothiocyanate-labeled molecules are widely used in various fluorescence-based applications.

-

Fluorescence Microscopy: Labeled antibodies or other targeting molecules can be used to visualize specific proteins or structures within fixed or live cells.[15][16] The high brightness and photostability of BODIPY dyes are particularly advantageous for demanding imaging techniques like confocal microscopy.[16]

-

Flow Cytometry: BODIPY conjugates are excellent reagents for flow cytometry, allowing for the quantification of cell surface or intracellular markers.[15][] Their narrow emission spectra reduce spectral overlap in multicolor experiments.

-

Lipid Droplet Staining: The hydrophobic nature of the BODIPY core makes some of its derivatives excellent stains for neutral lipid droplets in cells.[5][15]

Caption: From labeling to application with BODIPY isothiocyanate.

Conclusion

BODIPY isothiocyanate is a powerful and versatile tool for fluorescently labeling biomolecules. Its exceptional photophysical properties, including high brightness, photostability, and tunable spectra, make it a superior choice for a wide range of applications in research and diagnostics. Understanding the factors that influence its absorption and emission spectra, as well as mastering the labeling protocols, will enable researchers to fully leverage the capabilities of this remarkable fluorophore.

References

-

MDPI. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Retrieved from [Link]

-

PubMed. (2006). Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate. Retrieved from [Link]

-

Newcastle University Theses. (n.d.). Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. Retrieved from [Link]

-

MDPI. (2021). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

-

MDPI. (2018). BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. Retrieved from [Link]

-

ResearchGate. (2014). Normalized absorption and fluorescence (FL) emission spectra of BODIPY dyes 1, 1a-g in tetrahydrofuran (THF). Retrieved from [Link]

-

PubMed. (2021). [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans]. Retrieved from [Link]

-

ACS Publications. (2024). Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. Retrieved from [Link]

-

Hindawi. (2022). Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. Retrieved from [Link]

-

MDPI. (2021). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Retrieved from [Link]

-

Journal of Kufa for Chemical Sciences. (2022). Green to Blue BODIPY Dyes for Fluorescent Applications in the Solution and the Solid State. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Photophysics of BODIPY Dyes: Recent Advances. Retrieved from [Link]

-

PubMed. (2021). Design, Spectral Characteristics, and Possibilities for Practical Application of BODIPY FL-Labeled Monoterpenoid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of reactive BODIPY dyes. Retrieved from [Link]

-

Reddit. (2024). C11-BODIPY Flow Cytometry. Retrieved from [Link]

-

MDPI. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]

-

ACS Publications. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Retrieved from [Link]

-

NIH. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Retrieved from [Link]

-

Small Organic Compounds. (n.d.). BODIPY-Based Fluorescent Probes and their Applications. Retrieved from [Link]

-

ACS Publications. (2023). The Best Models of Bodipy's Electronic Excited State: Comparing Predictions from Various DFT Functionals with Measurements from Femtosecond Stimulated Raman Spectroscopy. Retrieved from [Link]

-

NCBI. (2008). BODIPY-FL-neutravidin-biotin-Cetuximab. Retrieved from [Link]

-

PubMed Central. (2014). Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). Microwave-assisted direct synthesis of BODIPY dyes and derivatives. Retrieved from [Link]

-

Unibo. (n.d.). Solvent and alkyl substitution effects on charge-transfer mediated triplet state generation in BODIPY dyads. Retrieved from [Link]

-

ResearchGate. (n.d.). The refractive index (n)/extinction coefficient (k) of the BODIPY.... Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 10. scbt.com [scbt.com]

- 11. BODIPY-FL-neutravidin-biotin-Cetuximab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

- 15. [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of BODIPY Isothiocyanate

Introduction: The BODIPY Isothiocyanate Fluorophore

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore stands as a cornerstone in modern fluorescence applications. Its derivatives are renowned for their exceptional photophysical properties, including high molar absorption coefficients, narrow and distinct emission peaks, and high fluorescence quantum yields that are often insensitive to the polarity and pH of their environment[1][2][3]. When functionalized with an isothiocyanate (-N=C=S) group, the BODIPY core is transformed into a potent, amine-reactive labeling agent, enabling the covalent attachment of this bright and photostable dye to a vast array of biomolecules.

This guide provides a comprehensive technical overview of the two most critical parameters governing the successful application of BODIPY isothiocyanate: its solubility and stability. Understanding these characteristics is paramount for researchers in cell biology, drug development, and materials science to ensure reproducibility, maximize conjugation efficiency, and maintain signal integrity throughout their experimental workflows.

Part 1: Solubility Characteristics

The solubility of BODIPY isothiocyanate is dictated primarily by the hydrophobic nature of its core polyaromatic indacene structure. While specific solubility values can vary depending on the exact substitution pattern on the BODIPY core, the general principles remain consistent.

Solubility in Organic Solvents

BODIPY isothiocyanate exhibits good solubility in a range of polar aprotic organic solvents. These solvents are essential for preparing concentrated stock solutions prior to their use in labeling reactions, which are often conducted in aqueous environments. The use of high-purity, anhydrous-grade solvents is critical not only for solubilization but also for preserving the reactivity of the isothiocyanate group, as will be discussed in the stability section.

Table 1: Representative Solubility of BODIPY Derivatives in Common Organic Solvents

| Solvent | Typical Solubility | Remarks & Causality |

| Dimethyl Sulfoxide (DMSO) | 5 - 100 mg/mL[1][4] | A highly polar aprotic solvent, excellent for creating concentrated stock solutions. Its hygroscopic nature necessitates the use of freshly opened, anhydrous grade solvent to prevent moisture-induced degradation of the dye. |

| Dimethylformamide (DMF) | ~5.5 mg/mL[1] | Similar to DMSO, DMF is a reliable solvent for BODIPY dyes. Gentle warming and sonication can aid in the dissolution of larger quantities. |

| Dichloromethane (DCM) | Soluble[2] | A less polar solvent suitable for handling and purification during synthesis, but less common for preparing stock solutions for biological applications due to its immiscibility with water. |

| Methanol (MeOH) | Soluble[2] | A polar protic solvent. While it can dissolve BODIPY, its protic nature (containing a hydroxyl group) makes it less ideal for long-term storage of the reactive isothiocyanate form. |

| Chloroform, Toluene | Soluble[5][6] | Nonpolar solvents that readily dissolve the hydrophobic BODIPY core. Their utility is primarily in synthesis and characterization rather than biological labeling protocols. |

Aqueous Solubility

Unmodified BODIPY isothiocyanates are poorly soluble in water[7][8]. This inherent hydrophobicity can lead to aggregation and fluorescence quenching in aqueous buffers, posing a significant challenge for biological labeling. To overcome this, stock solutions are prepared in a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture in small volumes, ensuring the final concentration of the organic solvent is low enough (typically <5%) to not disrupt the structure or function of the target biomolecule.

Part 2: Stability Profile

The stability of BODIPY isothiocyanate is a dual consideration, involving the chemical integrity of the reactive isothiocyanate group and the photochemical stability of the fluorescent BODIPY core.

Chemical Stability: The Isothiocyanate Moiety

The isothiocyanate group is a powerful electrophile, designed to react with primary nucleophiles. Its stability is inversely related to its reactivity and is highly susceptible to environmental conditions.

-

Hydrolysis: The primary degradation pathway for isothiocyanates is hydrolysis[9]. Water acts as a nucleophile, attacking the central carbon of the -N=C=S group. This irreversible reaction converts the isothiocyanate into an unreactive amine, releasing carbonyl sulfide or hydrogen sulfide. This underscores the critical importance of using anhydrous solvents for storage and handling.

-

pH Influence: The rate of hydrolysis and the desired reaction with amines are both strongly pH-dependent.

-

Alkaline Conditions (pH 8.5 - 9.5): This is the optimal range for labeling proteins[10][11]. At this pH, primary amines on biomolecules (e.g., the ε-amino group of lysine) are deprotonated and thus strongly nucleophilic, readily attacking the isothiocyanate to form a highly stable thiourea bond[12].

-

Neutral or Acidic Conditions (pH < 7): In this range, primary amines are largely protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the labeling reaction. Furthermore, acidic conditions can promote hydrolysis of the isothiocyanate group.

-

Photochemical Stability: The BODIPY Core

The BODIPY core is celebrated for its robust photostability, which is generally superior to traditional fluorophores like fluorescein[13][14]. However, it is not immune to degradation under certain conditions.

-

Photobleaching: Under intense or prolonged light exposure, the excited-state fluorophore can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then attack and irreversibly destroy the dye's conjugated system, resulting in a loss of fluorescence[].

-

Oxidative Degradation: The BODIPY core can be susceptible to photooxidation, particularly in oxygen-rich environments[].

The diagram below illustrates the key factors influencing the stability of the BODIPY isothiocyanate molecule.

Caption: Experimental workflow for antibody conjugation.

Step-by-Step Methodology

1. Materials and Reagents:

-

Antibody (e.g., IgG) at 1-5 mg/mL

-

BODIPY Isothiocyanate (solid)

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

2. Antibody Preparation (Buffer Exchange):

-

Action: Dialyze the antibody solution against 2-3 changes of 1000x volume of ice-cold Reaction Buffer for at least 4 hours per change, or overnight.

-

Causality: This step is critical to remove any amine-containing buffers (like Tris) or preservatives (like sodium azide) that would compete with the antibody for reaction with the dye, thereby reducing labeling efficiency.[11] The slightly alkaline pH deprotonates lysine residues, making them nucleophilic and ready for conjugation.[10][11]

3. Preparation of Dye Stock Solution:

-

Action: Just before initiating the reaction, dissolve the BODIPY isothiocyanate powder in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

Causality: Preparing the dye solution immediately before use minimizes the risk of hydrolysis from atmospheric moisture that can be absorbed by DMSO over time.

4. Conjugation Reaction:

-

Action: a. While gently stirring the antibody solution, slowly add a calculated volume of the dye stock solution. A molar excess of 10-20 fold (dye:protein) is a common starting point. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Causality: A molar excess of the dye drives the reaction towards efficient labeling. Slow addition prevents localized high concentrations of DMSO which could denature the antibody. Protecting the reaction from light prevents potential photobleaching of the BODIPY core.[]

5. Purification of the Conjugate:

-

Action: a. Equilibrate a size-exclusion chromatography column (e.g., PD-10) with PBS. b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as a colored band, while the smaller, unconjugated dye molecules are retained and elute later. d. Collect the first colored fraction.

-

Causality: This step is essential to remove all free, unreacted dye. Failure to do so will result in high background fluorescence and inaccurate quantification of the degree of labeling.

6. Characterization (Degree of Labeling - DOL):

-

Action: a. Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of the specific BODIPY dye (A_max, e.g., ~505 nm for BODIPY-FL)[4]. b. Calculate the protein concentration and the DOL using the following equations:

- Protein Conc. (M) = [A280 - (A_max * CF)] / ε_protein

- Dye Conc. (M) = A_max / ε_dye

- DOL = Dye Conc. / Protein Conc. Where:

- ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

- ε_dye is the molar extinction coefficient of the BODIPY dye at its λ_max.